APP-CHMINACA (PX-3) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole carboxamide subclass. [] This class of substances is frequently reported internationally as new psychoactive substances (NPS). [, ] Due to the rapid emergence of these compounds, research on their pharmacological and metabolic properties often lags behind their appearance on the market. [, ] Understanding these characteristics is crucial for clinical and forensic communities to identify causative agents in patient samples and assess their potential toxic effects. []
Chemical Reactions Analysis (Metabolism)
In vitro studies utilizing human liver microsomes have provided valuable insights into the Phase I metabolism of APP-CHMINACA. [] The primary metabolic pathways involve hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent. [] Researchers identified twelve metabolites encompassing seven distinct classes, with the most abundant being:
M1: Product of amide hydrolysis with no further biotransformation. []
M2.1: Product of amide hydrolysis with monohydroxylation. []
M6: Dihydroxylated metabolite on the CHM group. []
These metabolites, particularly M1, M2.1, and M6, are proposed as potential markers for identifying APP-CHMINACA consumption. []
Mechanism of Action
APP-CHMINACA functions as a potent agonist of the cannabinoid receptor type 1 (CB1). [] It exhibits a high affinity for CB1, leading to its activation and subsequent downstream signaling. [] Compared to the historical SCRA JWH-018, APP-CHMINACA demonstrates greater efficacy in activating CB1, implying a potentially stronger pharmacological effect. []
Applications
The primary application of APP-CHMINACA in scientific research is as a tool to investigate the endocannabinoid system (ECS) and the pharmacology of SCRAs. [, ] Specifically:
Understanding CB1 Receptor Pharmacology: Due to its high potency and efficacy at the CB1 receptor, APP-CHMINACA can be used to study the downstream effects of CB1 activation. [, ] This includes investigating its role in various physiological processes like pain perception, appetite regulation, and mood.
Developing Analytical Standards: Identification of specific metabolites from in vitro studies using human liver microsomes aids in developing analytical standards for detecting APP-CHMINACA in biological samples. [] This is crucial for forensic analysis and clinical toxicology.
Predicting Metabolic Processes: Understanding the metabolic pathways of APP-CHMINACA can help predict the metabolism of similar, yet-to-be-studied SCRAs. [] This allows for more efficient identification and characterization of emerging NPS.
Related Compounds
ADB-BINACA
Compound Description: ADB-BINACA ([(1-adamantyl)(1-methyl-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoic acid) is a potent synthetic cannabinoid receptor agonist (SCRA) that was reported between 2018 and 2020. It exhibits high potency as a CB1 agonist with an EC50 of 6.36 nM. [] ADB-BINACA also displays greater efficacy than the historical SCRA JWH-018. []
Relevance: ADB-BINACA, like APP-CHMINACA, features an indazole core and a "bulky" tert-butyl moiety in the pendant amino acid side chain. [] These shared structural features contribute to their similar pharmacological profiles as potent SCRAs.
4F-MDMB-BINACA
Compound Description: 4F-MDMB-BINACA (methyl (S)-2-[[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate) is another recently emerged potent SCRA, first reported between 2018 and 2020. [] It exhibits an EC50 of 7.39 nM for CB1 activation, demonstrating high potency. [] Similar to ADB-BINACA, 4F-MDMB-BINACA also shows greater efficacy compared to JWH-018. []
Relevance: This compound shares a core indazole structure with APP-CHMINACA, as well as a "bulky" tert-butyl moiety in the pendant amino acid side chain. [] This makes it structurally similar to both APP-CHMINACA and ADB-BINACA and likely contributes to its high potency as a CB1 agonist.
MDMB-4en-PINACA
Compound Description: MDMB-4en-PINACA (methyl 2-[[1-(4-methylpentyl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbut-3-enoate) is a recently detected SCRA identified between 2018 and 2020. [] It exhibits the highest potency among the tested SCRAs in the study, with an EC50 of 2.33 nM for CB1 activation. [] This compound also demonstrates greater efficacy than JWH-018. []
Relevance: Similar to APP-CHMINACA, MDMB-4en-PINACA features an indazole core. [] Additionally, it also shares the presence of a "bulky" tert-butyl moiety in the pendant amino acid side chain with both APP-CHMINACA and the previously mentioned ADB-BINACA and 4F-MDMB-BINACA. []
APP-BINACA
Compound Description: APP-BINACA (methyl 2-[[1-(pentan-3-yl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate) is a recently emerged SCRA identified between 2018 and 2020. [] It displays moderate potency as a CB1 agonist, with an EC50 of 159 nM. [] Unlike other SCRAs in the same study, APP-BINACA shows relatively lower efficacy compared to JWH-018. []
Relevance: Similar to APP-CHMINACA, this compound also possesses an indazole core structure. [] Both compounds also share a "bulky" tert-butyl moiety in the pendant amino acid side chain. []
MDMB-CHMINACA
Compound Description: MDMB-CHMINACA (Methyl 2-{[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-methyl}-3,3-dimethylbutanoate) is a newly synthesized cannabinoid identified in a US NMS lab. [] Its metabolic pathways and major metabolites were previously uncharacterized. [] Biotransformation of this compound primarily occurs at the cyclohexylmethyl tail. []
Relevance: MDMB-CHMINACA shares a very close structural similarity to APP-CHMINACA. Both compounds feature an indazole core, a cyclohexylmethyl tail, and a tert-butyl group attached to the indazole ring via an amide linkage. [], [] The primary metabolic transformations of both compounds involve modifications at the cyclohexylmethyl substituent. [], []
AB-CHMINACA
Compound Description: AB-CHMINACA (N-[(9S,10S)-9-hydroxy-9-(hydroxymethyl)-6-methyloctan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is an indole-based synthetic cannabinoid belonging to a new class of SCs that feature a valine derivative structure with a cyclohexylmethyl side chain. [] It has been linked to severe clinical toxicity, including neuropsychiatric symptoms, compared to earlier generations of SCs. []
Relevance: AB-CHMINACA, like APP-CHMINACA, possesses a cyclohexylmethyl side chain attached to the indazole core structure. [], [] Both compounds fall under the broader category of synthetic cannabinoids. [], []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Amino-PEG2-(CH2)3CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Amino-PEG2-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.
Amino-PEG2-t-Boc-hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups. PEG Linkers may be useful in the development of antibody drug conjugates.
Amino-PEG3-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
(PEO)3-monoamine is a poly(ethylene oxide) (PEO) blocking reagent that prevents nonspecific adsorption of analytes in applications using covalent protein coupling such as ELISA. It reduces the adsorption of IgG when coated on carboxylic-terminated surfaces. Amino-PEG3-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Amino-PEG2-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Amino-PEG3-amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Amino-PEG3-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.